

Spectroscopic Analysis of 4-(BenzylOxy)-3,5-dimethoxybenzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(BenzylOxy)-3,5-dimethoxybenzaldehyde
Cat. No.:	B1274108

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This technical guide focuses on the spectroscopic data of **4-(BenzylOxy)-3,5-dimethoxybenzaldehyde**, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry.

While a dedicated, publicly available comprehensive spectroscopic analysis of **4-(BenzylOxy)-3,5-dimethoxybenzaldehyde** is not readily available in the searched scientific literature, we can infer its expected spectral characteristics based on the analysis of closely related analogs. This guide will present the known spectroscopic data for key structural fragments and similar molecules to provide a robust predictive framework for the title compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-(BenzylOxy)-3,5-dimethoxybenzaldehyde** based on the analysis of similar compounds, including 4-benzylOxy-3-methoxybenzaldehyde, 3,5-dimethoxybenzaldehyde, and 4-benzylOxybenzaldehyde.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.8 - 10.0	Singlet	1H	Aldehyde (-CHO)
~7.3 - 7.5	Multiplet	5H	Benzylid Phenyl (C ₆ H ₅)
~7.0 - 7.2	Singlet	2H	Aromatic (H-2, H-6)
~5.1 - 5.2	Singlet	2H	Methylene (-OCH ₂ Ph)
~3.8 - 3.9	Singlet	6H	Methoxy (-OCH ₃)

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~191 - 193	Aldehyde Carbonyl (C=O)
~160 - 162	Aromatic (C-3, C-5)
~140 - 142	Aromatic (C-4)
~136 - 137	Aromatic (C-1')
~130 - 132	Aromatic (C-1)
~128 - 129	Aromatic (C-2', C-3', C-4', C-5', C-6')
~106 - 108	Aromatic (C-2, C-6)
~70 - 72	Methylene (-OCH ₂ Ph)
~56 - 57	Methoxy (-OCH ₃)

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3030 - 3100	Medium	C-H Stretch (Aromatic)
~2950 - 3000	Medium	C-H Stretch (Aliphatic)
~2850 & ~2750	Medium, Sharp	C-H Stretch (Aldehyde)
~1680 - 1700	Strong, Sharp	C=O Stretch (Aldehyde)
~1580 - 1600	Strong	C=C Stretch (Aromatic Ring)
~1450 - 1500	Medium	C=C Stretch (Aromatic Ring)
~1200 - 1300	Strong	C-O Stretch (Aryl Ether)
~1000 - 1150	Strong	C-O Stretch (Alkyl Ether)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
~272	[M] ⁺ (Molecular Ion)
~271	[M-H] ⁺
~243	[M-CHO] ⁺
~181	[M-CH ₂ Ph] ⁺
~91	[C ₇ H ₇] ⁺ (Tropylium Ion)

Experimental Protocols

While specific experimental protocols for **4-(BenzylOxy)-3,5-dimethoxybenzaldehyde** are not available, the following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

- **4-(Benzylxy)-3,5-dimethoxybenzaldehyde** (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated Chloroform (CDCl_3)
- NMR Tube (5 mm)
- Tetramethylsilane (TMS) as an internal standard

Instrumentation:

- 400 MHz (or higher) NMR Spectrometer

Procedure:

- **Sample Preparation:** Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl_3 containing 0.03% TMS in a clean, dry vial.
- **Sample Transfer:** Transfer the solution to the NMR tube.
- **Instrument Setup:**
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
- **^1H NMR Acquisition:**
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover a range of approximately -2 to 12 ppm.
 - Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover a range of approximately 0 to 220 ppm.
 - A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **4-(Benzylxy)-3,5-dimethoxybenzaldehyde (1-2 mg)**
- Potassium Bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press

Instrumentation:

- Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of the sample with dry KBr powder in the agate mortar.
 - Transfer the mixture to the pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Setup:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquisition:
 - Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .
 - The instrument software will automatically subtract the background spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

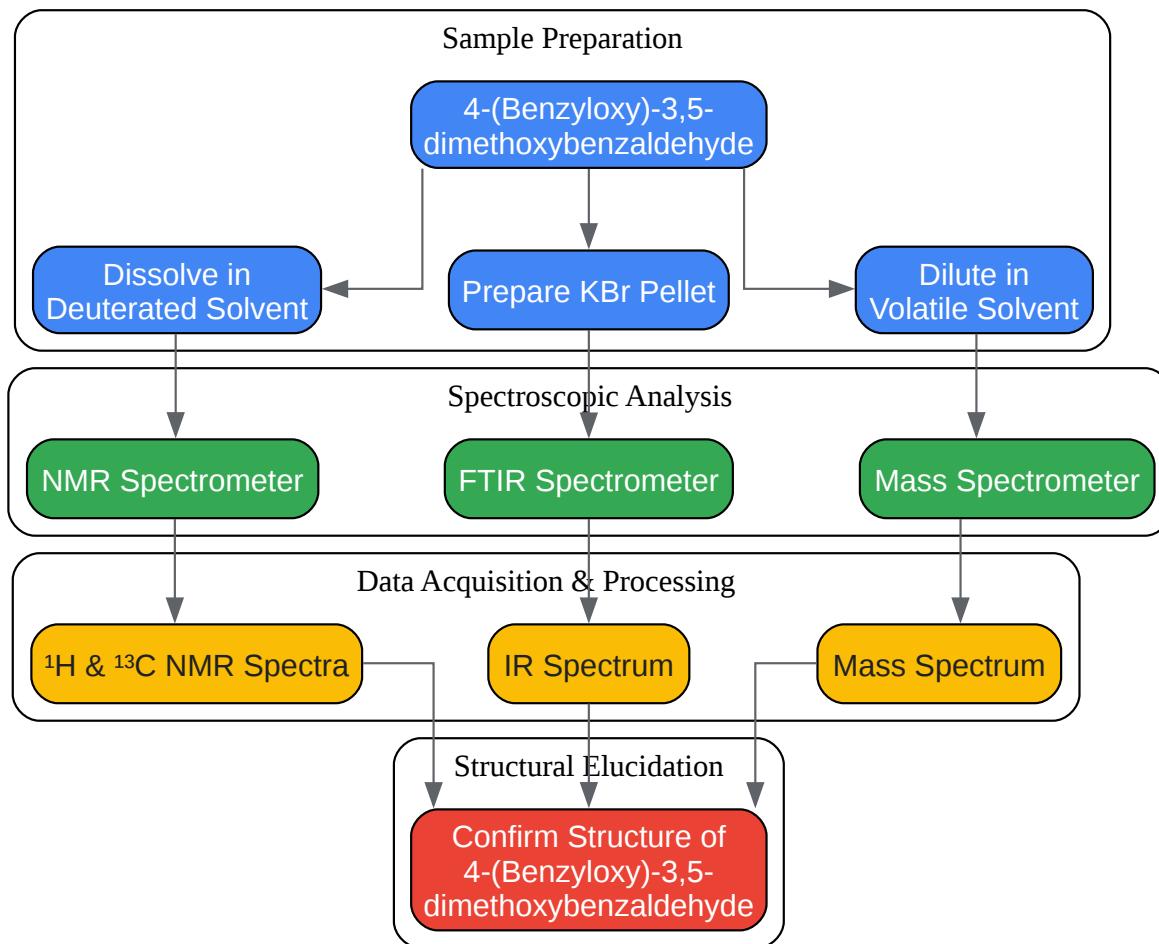
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

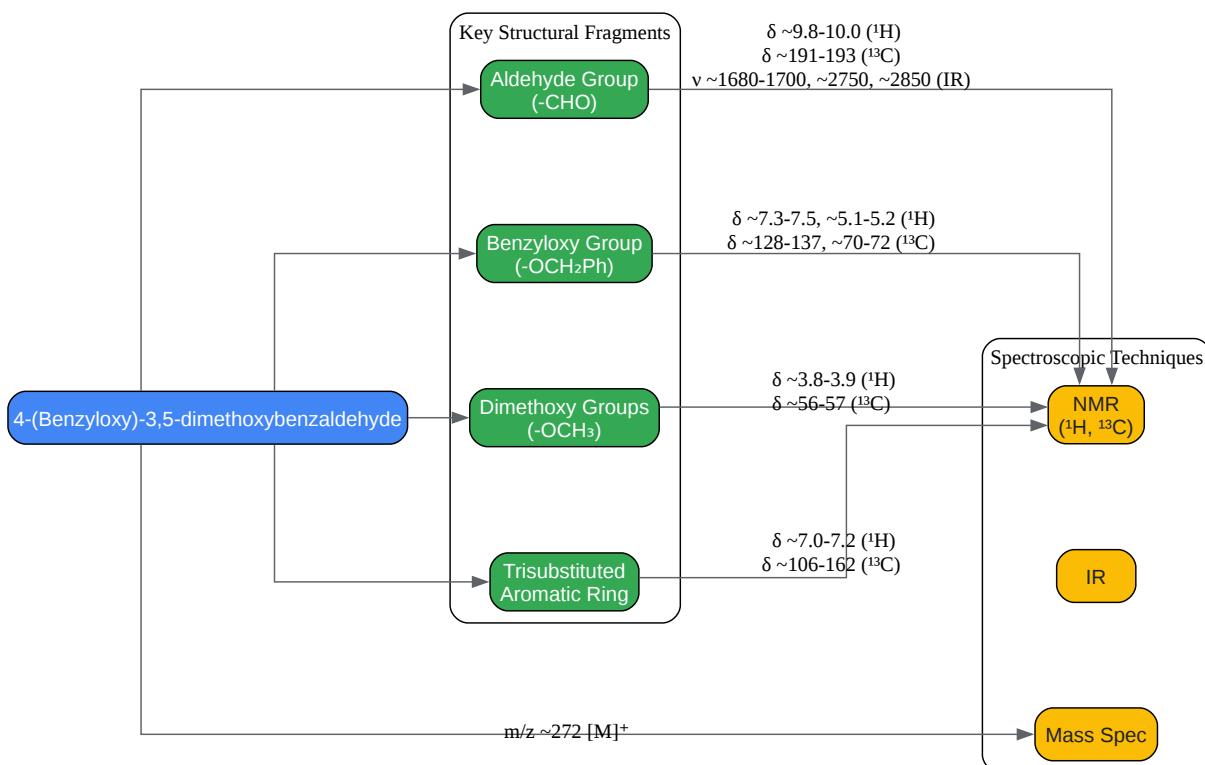
- **4-(BenzylOxy)-3,5-dimethoxybenzaldehyde**
- A suitable volatile solvent (e.g., methanol or acetonitrile)

Instrumentation:

- Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)


Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
- Sample Introduction: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.
- Ionization: Ionize the sample using the chosen method (e.g., ESI for soft ionization to observe the molecular ion, or EI for more extensive fragmentation).


- Mass Analysis: The ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Experimental and Logical Workflow Diagrams

To visualize the process of spectroscopic analysis, the following diagrams are provided in the DOT language for Graphviz.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Caption: Logical Relationships in Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 4-(Benzylxy)-3,5-dimethoxybenzaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1274108#spectroscopic-data-of-4-benzyloxy-3-5-dimethoxybenzaldehyde-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com